3-(N'-Hydroxyamidino)benzoic acid
Overview
Description
3-(N'-Hydroxyamidino)benzoic acid is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity : Novel ester/hybrid derivatives of 3-hydroxy benzoic acid have been synthesized and tested for potential antibacterial activity. Such derivatives can be useful in developing potent chemotherapeutic agents and new drug candidates (Satpute, Gangan, & Shastri, 2018).
Biosynthesis of Natural Products : 3-Amino-5-hydroxy benzoic acid (3,5-AHBA) is a precursor for a large group of natural products, including naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. The biosynthesis of AHBA-derived natural products has been explored from molecular genetics, chemical, and biochemical perspectives (Kang, Shen, & Bai, 2012).
Crystallography and Magnetism Studies : Research on 3-(N-tert-Butyl-N-aminoxyl)benzoic acid has contributed to understanding its crystallography and magnetism. Studies have explored its solid-state magnetic susceptibility and potential phase changes at low temperatures (Baskett & Lahti, 2005).
Synthesis and Biological Activity of Derivatives : Various derivatives of 2-hydroxy benzoic acid have been synthesized and evaluated for their antibacterial and antifungal activities. This highlights the potential of such compounds in medicinal chemistry (Patel & Patel, 2010).
Luminescent Properties of Lanthanide Complexes : Studies on 4-benzyloxy benzoic acid derivatives and their interaction with lanthanide ions have provided insights into their influence on luminescent properties. This is significant for applications in photophysics and materials science (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Functionalization in Organic Synthesis : Benzoic acids, including their derivatives, are crucial in organic synthesis. For instance, meta-C–H functionalizations of benzoic acid derivatives have been explored for their utility in step-economical synthesis (Li, Cai, Ji, Yang, & Li, 2016).
Organometallic Compounds and Cytotoxicity : Research on 2-hydroxy-4-(picolinamido)benzoic acid and its analogues, used in synthesizing organoruthenium and -osmium complexes, has implications for understanding their cytotoxic potential in various carcinoma cells (Ashraf et al., 2017).
Antibacterial Activity of Benzamide Derivatives : N-(3-Hydroxy-2-pyridyl)benzamides have been synthesized and tested for their microbiological activity against various bacteria, demonstrating their potential in antibacterial applications (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).
Properties
IUPAC Name |
3-(N'-hydroxycarbamimidoyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-7(10-13)5-2-1-3-6(4-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCLPFBIVUPTAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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